molecular formula C22H19ClN4O3 B5440906 4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one

4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5440906
M. Wt: 422.9 g/mol
InChI Key: NQXYBNXIKQCXPZ-CZIZESTLSA-N
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Description

The compound “4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one” is a pyrrolone derivative featuring a 4-chlorobenzoyl group at position 4, a pyridin-4-yl moiety at position 5, and a 3-(1H-imidazol-1-yl)propyl chain at position 1.

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c23-17-4-2-16(3-5-17)20(28)18-19(15-6-8-24-9-7-15)27(22(30)21(18)29)12-1-11-26-13-10-25-14-26/h2-10,13-14,19,28H,1,11-12H2/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXYBNXIKQCXPZ-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=NC=C4)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=NC=C4)/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. The process may include the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the chlorobenzoyl moiety can be reduced to a hydroxy group.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

    Cyclization: Acid or base catalysts are often used to promote cyclization reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives.

    Cyclization: Formation of new heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, including:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .
  • Antimicrobial Properties : The imidazole ring is associated with antimicrobial activity. Studies have shown that derivatives of imidazole can inhibit bacterial growth by disrupting cell membrane integrity .

Biochemical Probing

This compound serves as a biochemical probe to study specific molecular targets within biological systems. Its ability to interact with enzymes and receptors allows researchers to investigate metabolic pathways and signaling mechanisms.

Organic Synthesis

In synthetic chemistry, 4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is utilized as a building block for the synthesis of more complex molecules. Its unique functional groups facilitate various chemical reactions, such as:

  • Oxidation : The hydroxy group can be oxidized to form ketones.
  • Reduction : The chlorobenzoyl group can be reduced to yield benzyl derivatives .

Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of similar compounds found that they significantly reduced inflammation markers in vitro. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are crucial for the expression of pro-inflammatory genes .

Antimicrobial Activity

Research on imidazole derivatives demonstrated their effectiveness against a range of pathogenic bacteria. The study highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell lysis .

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Substituent at Benzoyl (Position 4) Substituent at Position 5 Key Features
Target Compound 4-Chlorobenzoyl Pyridin-4-yl Chlorine enhances lipophilicity; pyridine enables H-bonding .
4-(4-Fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one 4-Fluorobenzoyl 4-Methylphenyl Fluorine increases electronegativity; methylphenyl enhances hydrophobicity.
4-Benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one Benzoyl (unsubstituted) 4-Methoxyphenyl Methoxy group improves solubility; unsubstituted benzoyl reduces steric bulk.

Implications of Substituent Variations

Benzoyl Substituents

  • 4-Chlorobenzoyl (Target Compound): The chlorine atom increases lipophilicity (higher logP vs.
  • 4-Fluorobenzoyl (Analog ): Fluorine’s electronegativity may strengthen dipole interactions with target proteins, improving binding affinity in polar active sites.
  • Unsubstituted Benzoyl (Analog ): Reduced steric hindrance could favor binding to shallow protein pockets, though lower lipophilicity may limit bioavailability.

Position 5 Substituents

  • Pyridin-4-yl (Target Compound): The nitrogen in pyridine acts as a hydrogen bond acceptor, facilitating interactions with residues like aspartate or glutamate in enzymatic targets. This heteroaryl group also introduces moderate solubility in aqueous environments .
  • 4-Methoxyphenyl (Analog ): Methoxy’s electron-donating nature enhances solubility via polar interactions, though steric effects may reduce binding efficiency in constrained sites.

Methodological Considerations for Comparative Studies

Advanced computational tools are critical for elucidating structure-activity relationships (SAR) in such analogs:

  • ORTEP-III : Employed for crystallographic studies to determine conformational preferences, such as the orientation of the imidazole-propyl chain or torsion angles in the pyrrolone ring.

Biological Activity

4-(4-Chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups:

  • Chlorobenzoyl Group : Contributes to lipophilicity and potential interactions with biological membranes.
  • Hydroxy Group : May participate in hydrogen bonding, influencing solubility and reactivity.
  • Imidazole Ring : Known for its role in enzyme active sites and potential antimicrobial activity.
  • Pyridine Ring : Often involved in receptor binding and modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : Interaction with neurotransmitter receptors (e.g., dopamine receptors) can influence signaling pathways relevant to various physiological processes.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. For example, a study demonstrated that derivatives of imidazole compounds showed enhanced antifungal activity compared to traditional agents like miconazole and fluconazole, with some compounds being up to 300 times more potent against Candida species .

Anticancer Activity

In vitro studies have shown that similar compounds within this class can induce apoptosis in cancer cell lines. A notable case study reported that pyrrolone derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity positions it as a candidate for treating inflammatory diseases .

Case Studies and Research Findings

StudyFindingsReference
In Vitro Anti-Candida ActivityCompound demonstrated 300-fold potency compared to fluconazole.
Anticancer ActivityInduced apoptosis in multiple cancer cell lines; potential for development as an anticancer drug.
Anti-inflammatory EffectsInhibited TNF-alpha and IL-6 production significantly.

Q & A

Q. Table 1: Reaction Optimization Parameters

StepSolventTemp (°C)EquivalentsYield (%)
AcylationDCM251.047
Imidazole SubstitutionDMF501.262

Basic: Which analytical techniques are critical for structural validation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regioselectivity of substituents (e.g., pyridin-4-yl at C5) and hydroxy group position .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., observed m/z 428.909 for C23H25ClN3O4) .
  • Chromatography : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) monitors reaction progress; HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer:

  • Analog Synthesis : Modify substituents systematically (e.g., replace 4-chlorobenzoyl with 4-methylbenzoyl) to assess impact on target binding .
  • Biological Assays : Test analogs against enzyme targets (e.g., bacterial topoisomerases) using fluorescence polarization or microplate assays .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, correlating with experimental IC50 values .

Q. Table 2: SAR of Key Analogs

Analog ModificationIC50 (μM)Binding Affinity (kcal/mol)
4-Chlorobenzoyl (Parent)1.2-8.9
4-Methylbenzoyl3.8-7.1
Pyridin-3-yl (vs. 4-yl)>10-5.3

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Reproducibility Checks : Replicate assays under identical conditions (e.g., pH 7.4 buffer, 37°C) to rule out experimental variability .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., MIC for antibacterial activity) and adjust for differences in cell lines or protocols .
  • Mechanistic Studies : Use knockout models (e.g., bacterial strains lacking efflux pumps) to isolate compound-specific effects from confounding factors .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray diffraction?

Methodological Answer:

  • Solvent Screening : Test mixed-solvent systems (e.g., methanol/diethyl ether) to induce slow crystallization .
  • Temperature Gradients : Gradual cooling from 60°C to 4°C enhances crystal lattice formation .
  • Additives : Use seed crystals or surfactants (e.g., polyethylene glycol) to stabilize nucleation .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the hydroxy and imidazole groups .
  • Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the pyrrol-2-one ring .

Advanced: How can researchers design derivatives to improve pharmacokinetic properties?

Methodological Answer:

  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyls) to reduce LogP from ~3.5 to <2.5, enhancing solubility .
  • Metabolic Stability : Replace metabolically labile sites (e.g., methyl groups on imidazole) with fluorine substituents to slow hepatic clearance .

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